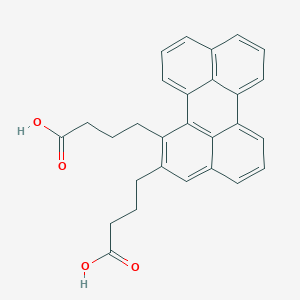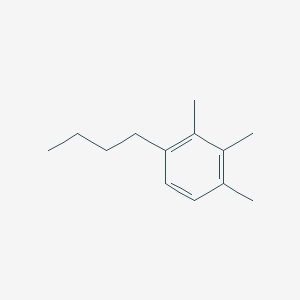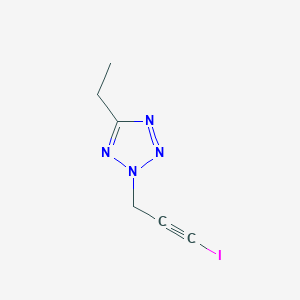
5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with an ethyl group and an iodopropynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as copper sulfate.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a base such as potassium carbonate.
Attachment of the Iodopropynyl Group: The iodopropynyl group can be introduced through a Sonogashira coupling reaction between an alkyne and an iodoalkane in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodopropynyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodopropynyl group can facilitate interactions with nucleophilic sites, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole: Similar structure with a methyl group instead of an ethyl group.
5-Ethyl-2-(3-bromoprop-2-yn-1-yl)-2H-tetrazole: Similar structure with a bromopropynyl group instead of an iodopropynyl group.
5-Ethyl-2-(3-chloroprop-2-yn-1-yl)-2H-tetrazole: Similar structure with a chloropropynyl group instead of an iodopropynyl group.
Uniqueness
5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole is unique due to the presence of the iodopropynyl group, which can undergo specific reactions such as Sonogashira coupling, making it a valuable intermediate in organic synthesis. The combination of the ethyl group and the iodopropynyl group also provides distinct electronic and steric properties that can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
92712-03-3 |
|---|---|
Fórmula molecular |
C6H7IN4 |
Peso molecular |
262.05 g/mol |
Nombre IUPAC |
5-ethyl-2-(3-iodoprop-2-ynyl)tetrazole |
InChI |
InChI=1S/C6H7IN4/c1-2-6-8-10-11(9-6)5-3-4-7/h2,5H2,1H3 |
Clave InChI |
HDBWCSXOPZIRBU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(N=N1)CC#CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




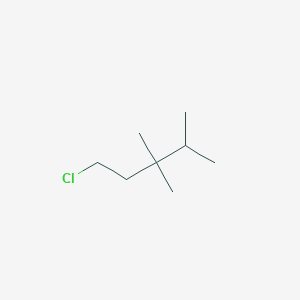
![5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one](/img/structure/B14367501.png)
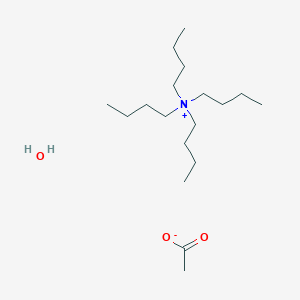
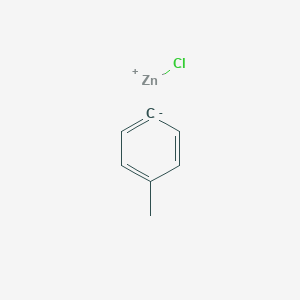


![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea](/img/structure/B14367532.png)
![5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B14367534.png)


